molecular formula C19H22N2O5S B4581337 4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid

4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid

Cat. No. B4581337
M. Wt: 390.5 g/mol
InChI Key: IJQGNZWMLPSCHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been detailed through various methods, including ring-opening reactions and catalytic acylation. These procedures often involve the use of FT-IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction for structure confirmation (Rahul Raju et al., 2015), (Huan-bao Fa et al., 2015).

Molecular Structure Analysis

The molecular structure has been explored through vibrational wavenumber computations using HF and DFT methods. Studies provide insights into NH bond weakening, charge transfer within molecules, and the stability arising from hyper-conjugative interactions and charge delocalization (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Reactions involving 4-oxobutanoic acids and their derivatives demonstrate a variety of chemical behaviors, including interactions with aminophenylmethanol and the formation of benzopyrroloxazine derivatives. Such reactions are influenced by the nucleophilicity of the functional groups and the electrophilic centers of the substrates, showcasing diverse chemical properties and reactivities (Olga A. Amalʼchieva et al., 2022).

Physical Properties Analysis

The physical properties, including thermal stability and UV-Vis absorption, have been characterized using various analytical techniques. These analyses highlight the compound's stability and optical properties, providing a deeper understanding of its physical characteristics (P. Nayak et al., 2014).

Chemical Properties Analysis

Detailed studies on the chemical properties of 4-oxobutanoic acid derivatives have revealed their potential as nonlinear optical materials, with investigations into their dipole moments and hyperpolarizabilities. Such studies underscore the compound's reactivity and interactions, further elucidated through molecular docking and vibrational, structural, electronic, and optical analyses (K. Vanasundari et al., 2018).

Scientific Research Applications

FT-IR, Molecular Structure, and NBO Analysis

A study by Rahul Raju et al. (2015) focused on the synthesis and structural analysis of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. This research involved FT-IR spectrum analysis, molecular structure determination using X-ray diffraction, and computational methods. The study explored vibrational wavenumbers, NH stretching frequency implications, first hyperpolarizability, and infrared intensities. NBO analysis was utilized to investigate molecule stability, indicating insights into hyper-conjugative interactions and charge delocalization within the molecule (Rahul Raju et al., 2015).

Interaction with Aminophenyl Methanol

Another study by Olga A. Amalʼchieva et al. (2022) described the interaction of 4-oxobutanoic acids and their cyclic analogues with 1,3-binucleophilic reagent (2-aminophenyl) methanol. This research highlighted the formation of specific compounds through these interactions and provided quantum-chemical calculations to support the reaction mechanisms (Olga A. Amalʼchieva et al., 2022).

Molecular Docking and Optical Studies

Research by K. Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on butanoic acid derivatives. This study aimed at understanding the reactivity and potential applications of these compounds in biological activities, indicating their significance in pharmacological research (K. Vanasundari et al., 2018).

Synthesis and Reactions

A synthesis-focused study by M. Adamczyk et al. (2001) reported on the creation of non-proteinogenic amino acids, showing the chemical versatility and potential for further application in research and development of novel compounds (M. Adamczyk et al., 2001).

properties

IUPAC Name

4-[[3-(furan-2-ylmethylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-11-4-5-13-14(9-11)27-19(21-15(22)6-7-16(23)24)17(13)18(25)20-10-12-3-2-8-26-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQGNZWMLPSCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3-[(Furan-2-ylmethyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Reactant of Route 4
4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid

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